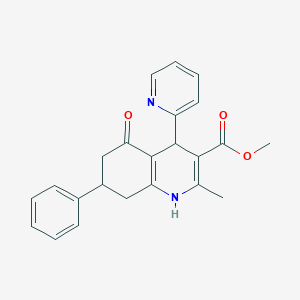

2-oxo-N-5-quinolinyl-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

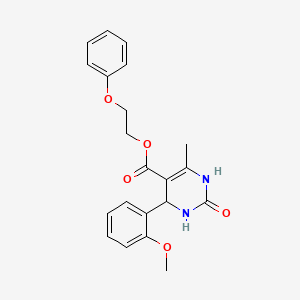

2-oxo-N-5-quinolinyl-2H-chromene-3-carboxamide belongs to a class of compounds known for their diverse biological activities, including potential therapeutic applications. Research on similar compounds, such as chromene carboxamides, has provided insights into their molecular structure, synthesis methods, chemical reactions, and properties.

Synthesis Analysis

The synthesis of chromene derivatives like this compound often involves eco-friendly procedures with high atom economy. One approach utilizes Knoevenagel condensation for the synthesis of related 2-imino-2H-chromene-3-carboxamides, showcasing the efficiency and environmental compatibility of these methods (Proença & Costa, 2008).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has revealed the importance of hydrogen bonding and π–π interactions in determining the molecular conformation and stability. For instance, the crystal structure of 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide highlights intramolecular hydrogen bonds contributing to the molecule's planarity (Gomes et al., 2016).

Chemical Reactions and Properties

Research on the chemical reactions of chromene derivatives has led to the discovery of metal-free C–C/C–O bond formation techniques, exemplifying the versatile reactivity of these compounds (Jadhav et al., 2018). Such methods are crucial for synthesizing a wide range of functionalized molecules efficiently.

Physical Properties Analysis

The physical properties of chromene derivatives, including their crystalline structure, have been extensively studied. The analysis of polymorphs of related compounds provides valuable information on the solid-state properties that can influence their reactivity and biological activity (Reis et al., 2013).

Chemical Properties Analysis

Chromene derivatives exhibit a range of chemical properties, such as the ability to form stable fused dienolates, which can be used for the synthesis of biologically active molecules. These properties underline the compounds' relevance in medicinal chemistry and their potential as therapeutic agents (Vodolazhenko et al., 2012).

Direcciones Futuras

The future directions for the study of “2-oxo-N-5-quinolinyl-2H-chromene-3-carboxamide” could involve further investigation into its potential applications. For instance, it could be studied for its potential use in the treatment of obesity or in the removal of synthetic dyes and trace metals from contaminated water .

Mecanismo De Acción

Target of Action

The primary target of 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide is the ubiquitously expressed E3 ligase protein cereblon (CRBN) . CRBN is a key component of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within cells, thereby regulating protein levels and cellular functions .

Mode of Action

2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide binds to CRBN and alters the substrate specificity of the CRBN E3 ubiquitin ligase complex . This alteration in substrate specificity leads to the breakdown of intrinsic downstream proteins .

Result of Action

The binding of 2-oxo-N-(quinolin-5-yl)-2H-chromene-3-carboxamide to CRBN and the subsequent alteration in substrate specificity result in the breakdown of intrinsic downstream proteins . This can lead to changes in cellular functions, depending on the specific proteins that are degraded.

Propiedades

IUPAC Name |

2-oxo-N-quinolin-5-ylchromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O3/c22-18(14-11-12-5-1-2-9-17(12)24-19(14)23)21-16-8-3-7-15-13(16)6-4-10-20-15/h1-11H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCMITGYWOZJFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC4=C3C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601230375 |

Source

|

| Record name | 2-Oxo-N-5-quinolinyl-2H-1-benzopyran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601230375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

301681-75-4 |

Source

|

| Record name | 2-Oxo-N-5-quinolinyl-2H-1-benzopyran-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301681-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-N-5-quinolinyl-2H-1-benzopyran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601230375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(3-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5145101.png)

![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5145111.png)

![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5145118.png)

![2-ethoxyethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5145141.png)

![2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B5145147.png)

![3-[(5-bromo-2-pyridinyl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde](/img/structure/B5145157.png)